(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one
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Overview
Description
2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one typically involves multicomponent reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with isobutylamine and thioglycolic acid under acidic conditions . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the thiazolidinone ring . Industrial production methods often employ catalysts to improve yield and selectivity, such as β-cyclodextrin-SO3H .
Chemical Reactions Analysis
2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s biological activity.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones .
Scientific Research Applications
Mechanism of Action
The biological activity of 2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects . It also modulates inflammatory pathways, contributing to its anti-inflammatory properties . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with multiple biological targets .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one include other thiazolidinones such as 2-(4-bromophenyl)-3-(4-dimethylaminophenyl)thiazolidin-4-one . These compounds share the thiazolidinone core structure but differ in their substituents, which can significantly impact their biological activities . The unique combination of the dimethylamino and isobutyl groups in 2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one contributes to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C15H21N3OS |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H21N3OS/c1-11(2)9-18-14(19)10-20-15(18)16-12-5-7-13(8-6-12)17(3)4/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
ISZIBHMQFBCWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)CSC1=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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